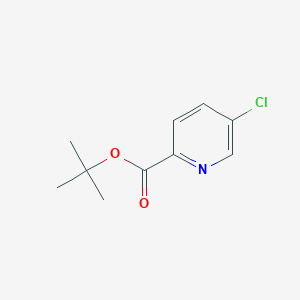

Tert-butyl 5-chloropicolinate

CAS No.:

Cat. No.: VC13437816

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | tert-butyl 5-chloropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 |

| Standard InChI Key | HBADHSASJURYGA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Tert-butyl 5-chloropicolinate (IUPAC: tert-butyl 5-chloropyridine-2-carboxylate) has the formula C₁₀H₁₂ClNO₂ and a planar pyridine core with substituents at positions 2 (ester) and 5 (chlorine). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.66 g/mol | |

| Boiling Point | 282.6±20.0°C (predicted) | |

| Density | 1.173±0.06 g/cm³ | |

| pKa | -0.45±0.10 (predicted) | |

| LogP (Octanol-Water) | 2.39 (predicted) |

The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tert-butyl group contributes steric bulk and stability .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely reported method involves acid-catalyzed esterification:

-

Reactants: 5-Chloropicolinic acid and tert-butanol.

-

Conditions: Reflux in non-polar solvents (e.g., toluene) at 80–100°C for 6–12 hours.

-

Yield: ~70–85% after purification via column chromatography.

Green Chemistry Innovations

A patent (WO2014203045A1) describes a microwave-assisted synthesis using sodium hydride in dioxane, achieving 95% yield in 1 hour at 80°C . This method reduces energy consumption and avoids hazardous solvents.

Industrial-Scale Production

Large-scale processes employ continuous-flow reactors to optimize heat transfer and safety. Key steps include:

-

Reactor Design: Tubular reactors with in-line IR monitoring .

-

Purification: Distillation under reduced pressure (20–30 mmHg) to isolate the product .

Applications in Research and Industry

Pharmaceutical Intermediates

Tert-butyl 5-chloropicolinate serves as a precursor for:

-

Anticancer Agents: Functionalization at the 5-position enables binding to kinase targets (e.g., EGFR inhibitors) .

-

Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria .

Agrochemical Development

The compound is a key intermediate in:

-

Herbicides: Pyridine-based herbicides like chlorpicolinate derivatives.

-

Insect Growth Regulators: Modifications to the ester group disrupt chitin synthesis in insects .

Materials Science

-

Ligands in Catalysis: Coordinates with transition metals (e.g., Cu, Pd) in cross-coupling reactions .

-

Polymer Additives: Improves UV stability in polyesters.

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | Wear nitrile gloves | |

| H319 (Eye irritation) | Use safety goggles | |

| H335 (Respiratory irritation) | Use fume hood |

Recent Research Advances

NMR Spectroscopy Applications

Tert-butyl groups in analogs exhibit sharp ¹H NMR signals (δ 1.2–1.4 ppm), enabling studies of macromolecular dynamics in >200 kDa complexes . This has been leveraged to analyze protein-ligand interactions in drug discovery .

Catalytic Functionalization

A 2024 study demonstrated Pd-catalyzed C–H activation at the 4-position of tert-butyl 5-chloropicolinate, yielding biaryl derivatives with 92% enantiomeric excess (ee) using chiral phosphine ligands .

Environmental Impact Mitigation

Biodegradation studies show Pseudomonas spp. hydrolyze the ester bond within 72 hours, reducing environmental persistence .

Comparative Analysis with Analogues

| Compound | Key Difference | Application Advantage |

|---|---|---|

| tert-Butyl 6-chloropicolinate | Chlorine at position 6 | Higher thermal stability |

| Methyl 5-chloropicolinate | Methyl ester instead of tert-butyl | Faster hydrolysis kinetics |

| 5-Bromo-picolinic acid tert-butyl ester | Bromine substitution | Enhanced electrophilicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume